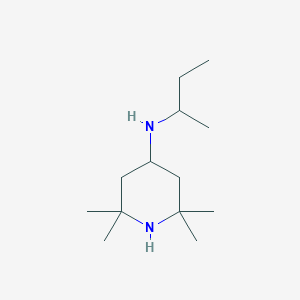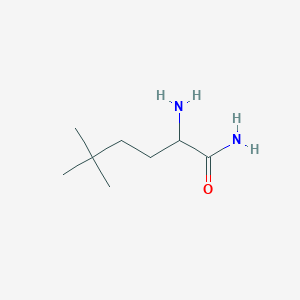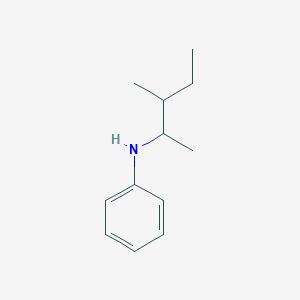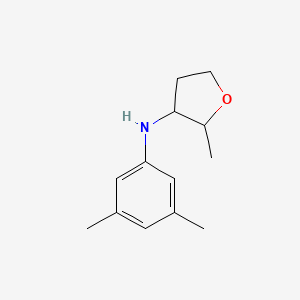
N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine: is an organic compound belonging to the class of piperidines. Piperidines are a group of heterocyclic amines with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and four methyl groups attached to the piperidine ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethyl-4-piperidone.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides or similar reagents.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine: can be compared with other piperidine derivatives, such as:
Uniqueness
The presence of the butan-2-yl group in this compound imparts unique steric and electronic properties, making it distinct from other piperidine derivatives
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-butan-2-yl-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-7-10(2)14-11-8-12(3,4)15-13(5,6)9-11/h10-11,14-15H,7-9H2,1-6H3 |
InChI Key |
SBSPATXLLSMWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13277359.png)

![2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13277373.png)
![5-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13277375.png)




![6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B13277400.png)


![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B13277412.png)

![2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13277422.png)
